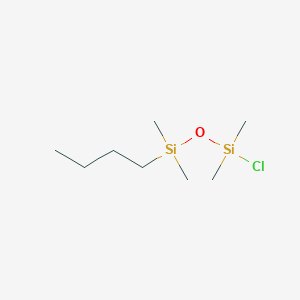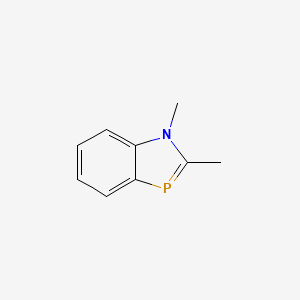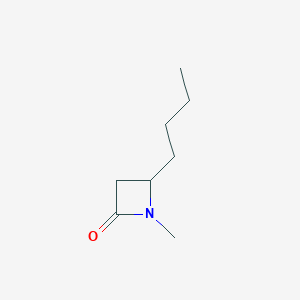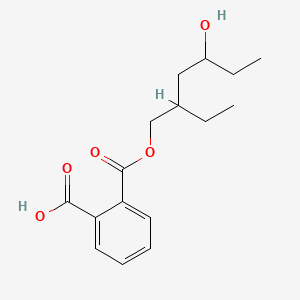
1,2-Benzenedicarboxylic acid, 1-(2-ethyl-4-hydroxyhexyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenedicarboxylic acid, 1-(2-ethyl-4-hydroxyhexyl) ester is a chemical compound that belongs to the family of phthalates. Phthalates are esters of phthalic acid and are commonly used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This particular compound is known for its unique structural properties, which make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 1-(2-ethyl-4-hydroxyhexyl) ester typically involves the esterification of phthalic anhydride with 2-ethyl-4-hydroxyhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or a non-acidic catalyst like titanate. The reaction conditions include heating the mixture to a temperature range of 150-200°C to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves a continuous process where phthalic anhydride and 2-ethyl-4-hydroxyhexanol are fed into a reactor. The reaction mixture is then subjected to neutralization, washing, and decolorization steps to obtain the final product. The product is then purified through distillation or filtration to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenedicarboxylic acid, 1-(2-ethyl-4-hydroxyhexyl) ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Benzenedicarboxylic acid, 1-(2-ethyl-4-hydroxyhexyl) ester has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility and durability of pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of 1,2-Benzenedicarboxylic acid, 1-(2-ethyl-4-hydroxyhexyl) ester involves its interaction with cellular components. It is known to target the Akt/NF-κB/p53 pathways, leading to the induction of cell cycle arrest and apoptosis in certain cell types . This compound can also interact with hormone receptors, potentially disrupting endocrine functions.
Comparaison Avec Des Composés Similaires
1,2-Benzenedicarboxylic acid, 1-(2-ethyl-4-hydroxyhexyl) ester can be compared with other phthalates such as:
Diisopentyl phthalate: Known for its use as a plasticizer in medical devices.
Bis(2-ethylhexyl) phthalate: Commonly used in the production of flexible PVC products.
Di-n-hexyl phthalate: Used in various industrial applications due to its plasticizing properties.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct physical and chemical properties, making it suitable for specialized applications.
Propriétés
Numéro CAS |
82975-95-9 |
|---|---|
Formule moléculaire |
C16H22O5 |
Poids moléculaire |
294.34 g/mol |
Nom IUPAC |
2-(2-ethyl-4-hydroxyhexoxy)carbonylbenzoic acid |
InChI |
InChI=1S/C16H22O5/c1-3-11(9-12(17)4-2)10-21-16(20)14-8-6-5-7-13(14)15(18)19/h5-8,11-12,17H,3-4,9-10H2,1-2H3,(H,18,19) |
Clé InChI |
JPXTXUPUJOOPOM-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC(CC)O)COC(=O)C1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



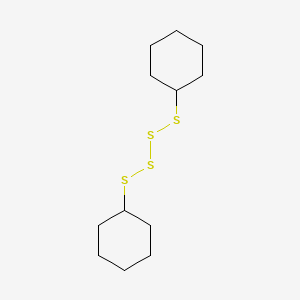
![[3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane)](/img/structure/B14422524.png)
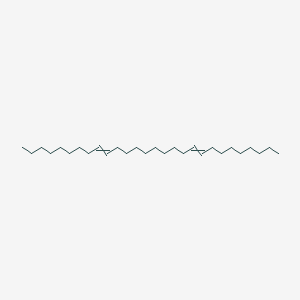
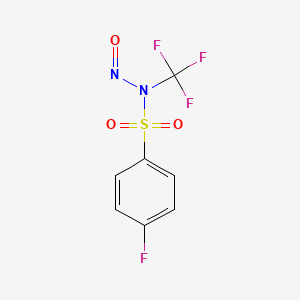
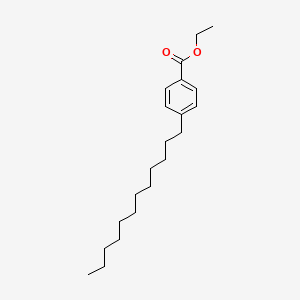



![(Propane-1,3-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14422579.png)

